Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate
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Overview
Description
Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate is a chemical compound with significant interest in various scientific fields It is a derivative of phenylpropanoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate typically involves the esterification of 2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(4-chloro-3-fluorophenyl)propanoate
- Methyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate
Uniqueness
Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H11ClFNO2 |
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Molecular Weight |
231.65 g/mol |
IUPAC Name |
methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11ClFNO2/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6/h2-4,9H,5,13H2,1H3 |
InChI Key |
OFESLNILUFWJAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)F)Cl)N |
Origin of Product |
United States |
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